molecular formula C8H12O3 B13787162 2-Hydroxymethyl-2-cyclopentenone ethyleneketal

2-Hydroxymethyl-2-cyclopentenone ethyleneketal

Cat. No.: B13787162
M. Wt: 156.18 g/mol
InChI Key: CODYDBNJKBPFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethyl-2-cyclopentenone ethyleneketal is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is a derivative of cyclopentenone, featuring a hydroxymethyl group and an ethyleneketal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-2-cyclopentenone ethyleneketal typically involves multiple steps. One common method starts with the bromination of 2-cyclopentenone to form 2-bromo-2-cyclopentenone. This intermediate is then reacted with ethylene glycol in the presence of p-toluenesulfonic acid to form the ethyleneketal . The final step involves the reaction of this intermediate with paraformaldehyde and butyllithium in dry tetrahydrofuran to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-2-cyclopentenone ethyleneketal can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxymethyl-2-cyclopentenone ethyleneketal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-2-cyclopentenone ethyleneketal involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the ethyleneketal moiety can stabilize the compound’s structure. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-2-cyclopentenone: Lacks the ethyleneketal moiety, making it less stable.

    Cyclopentenone: Does not have the hydroxymethyl or ethyleneketal groups, resulting in different reactivity.

    2-Bromo-2-cyclopentenone: Contains a bromine atom instead of the hydroxymethyl group, leading to different chemical properties.

Uniqueness

2-Hydroxymethyl-2-cyclopentenone ethyleneketal is unique due to the presence of both the hydroxymethyl group and the ethyleneketal moiety. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,4-dioxaspiro[4.4]non-8-en-9-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h2,9H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODYDBNJKBPFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(=C1)CO)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.